1-(4-Nitrophenyl)-2-phenylethane-1,2-dione

説明

1-(4-Nitrophenyl)-2-phenylethane-1,2-dione is a useful research compound. Its molecular formula is C14H9NO4 and its molecular weight is 255.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Introduction

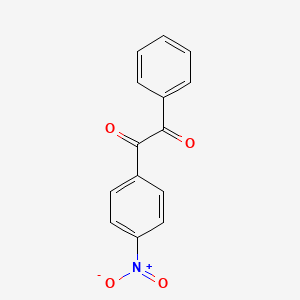

1-(4-Nitrophenyl)-2-phenylethane-1,2-dione, commonly referred to as 4-nitrobenzil , is a diketone compound with significant potential in various biological applications. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and data tables.

- Molecular Formula : C14H9N O4

- Molecular Weight : 255.23 g/mol

- Appearance : Yellow solid

Structure

The compound features two phenyl groups and a nitro group, which enhances its electron-withdrawing capabilities, potentially increasing its reactivity in biological systems.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial and antifungal activities.

Case Studies

-

Antimicrobial Activity :

- A study by Shahid et al. (2011) demonstrated that various derivatives of diketones, including 4-nitrobenzil, displayed significant antimicrobial effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.

Compound Bacterial Strain MIC (µg/mL) 4-Nitrobenzil E. coli 50 4-Nitrobenzil S. aureus 30 4-Nitrobenzil P. aeruginosa 40 -

Antifungal Activity :

- Siddiqui et al. (2008) reported that compounds containing a 1,2-diketone moiety showed promising antifungal properties against Candida species. The study suggested that the presence of the nitro group plays a crucial role in enhancing antifungal activity.

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, several hypotheses exist:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

- Inhibition of Enzymatic Activity : It may interact with key enzymes involved in microbial metabolism, disrupting normal cellular functions.

Safety and Toxicology

According to Material Safety Data Sheets (MSDS), this compound can cause irritation to the eyes, skin, and respiratory tract. Proper handling precautions are recommended due to potential health risks associated with exposure .

科学的研究の応用

Organic Synthesis

4-nitrobenzil serves as a crucial intermediate in organic synthesis. Its diketone structure allows it to participate in various reactions, making it a versatile building block for creating more complex organic molecules.

Key Reactions:

- Condensation Reactions: 4-nitrobenzil can undergo condensation with amines to form Schiff bases, which are valuable in medicinal chemistry for their biological activities.

- Michael Addition: The compound can act as an electrophile in Michael addition reactions, facilitating the formation of larger molecular frameworks.

Medicinal Chemistry

Research has indicated that 1-(4-nitrophenyl)-2-phenylethane-1,2-dione exhibits notable biological activities, particularly antimicrobial and antifungal properties.

Case Studies:

- A study by M. Shahid et al. (2011) demonstrated the synthesis of novel 1,2-diketones and their antimicrobial activity, highlighting 4-nitrobenzil derivatives as potential candidates for drug development .

- S. Siddiqui et al. (2008) explored the antifungal activity of Schiff bases containing a 1,2-diketone moiety, indicating that modifications of 4-nitrobenzil can enhance its efficacy against fungal strains .

Material Science

The compound's unique properties have led to its exploration in material science, particularly in the development of liquid crystals.

Research Insights:

- According to D. Demus et al. (2004), derivatives of 4-nitrobenzil have been investigated for their potential application in liquid crystal displays due to their thermal and optical properties .

Photochemical Applications

The photochemical behavior of 4-nitrobenzil has been studied for its potential applications in photoinitiators for polymerization processes.

Photochemical Properties:

- The compound can undergo photodecomposition upon UV irradiation, leading to the generation of reactive species that can initiate polymerization reactions . This property is useful in developing light-sensitive materials used in coatings and inks.

Environmental Chemistry

Research into the environmental impact of diketones like 4-nitrobenzil has also gained traction, particularly concerning their degradation pathways and potential toxicity.

Environmental Studies:

- Investigations into the degradation of diketones have shown that they can undergo various transformations under environmental conditions, raising concerns about their persistence and bioaccumulation .

Comparison Table of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Bromophenyl)-2-phenylethane-1,2-dione | Contains bromine instead of nitro group | Different reactivity due to bromine |

| 1-(2-Chlorophenyl)-2-phenylethane-1,2-dione | Chlorine at the ortho position | Potentially different biological activity |

| 1-(4-Methylphenyl)-2-phenylethane-1,2-dione | Methyl group substitution | Altered electronic properties |

| This compound | Nitro group substitution | Enhanced electron-withdrawing effects |

化学反応の分析

I₂-Catalyzed Oxidation of α-Methylene Ketones

A catalytic approach using iodine (I₂) and tert-butyl hydroperoxide (TBHP) achieves high yields:

-

Catalyst : 10 mol% I₂.

-

Oxidant : 3.0 equivalents of TBHP.

-

Conditions : DMF solvent at 100°C for 5 hours.

| Substrate | Yield (%) |

|---|---|

| Benzyl phenyl ketone | 87% |

| 1-Phenylpropyne | 29% (with TBAI catalyst) |

The reaction demonstrates substrate-dependent efficiency, with aromatic α-methylene ketones outperforming alkyl-substituted analogs .

Pd-Fe₃O₄-Catalyzed Oxidation of Alkynes

This method uses a palladium-based catalyst for diketone synthesis:

-

Catalyst : 1 mol% Pd-Fe₃O₄.

-

Co-catalyst : CuBr₂.

-

Conditions : O₂ atmosphere, 1,4-dioxane/H₂O solvent at 95°C.

| Substrate | Yield (%) |

|---|---|

| 1-Phenylpropyne | 20% |

| 5-Nonyne | <20% |

The reaction is limited to aromatic alkynes, as alkyl-substituted substrates show poor reactivity .

Structural Transformations

While not directly synthesized from nitrobenzene derivatives, the compound’s nitro group enables further reactivity:

Key Observations and Comparisons

| Method | Advantages | Limitations |

|---|---|---|

| Electrochemical | Scalable, mild conditions | Requires specialized equipment |

| I₂-Catalyzed | High yields for aromatic substrates | Sensitive to substrate electronics |

| Pd-Fe₃O₄-Catalyzed | Compatible with aromatic alkynes | Poor alkyl-substrate performance |

This compound’s synthesis highlights the versatility of diketones in modern catalysis, with electrochemical and transition metal-catalyzed methods offering distinct advantages. Further studies could explore its reactivity in post-synthetic transformations, such as reductions or cross-coupling reactions.

特性

IUPAC Name |

1-(4-nitrophenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-13(10-4-2-1-3-5-10)14(17)11-6-8-12(9-7-11)15(18)19/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDKREBNFFEDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300826 | |

| Record name | 4-Nitrobenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22711-24-6 | |

| Record name | 4-Nitrobenzil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。